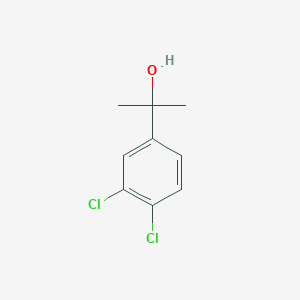

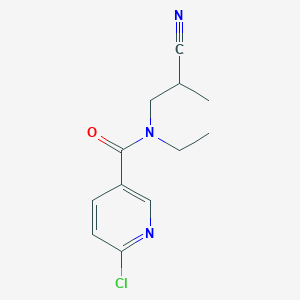

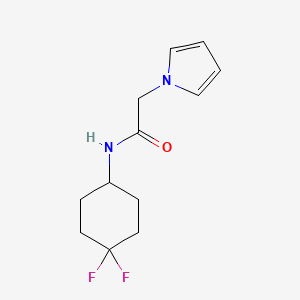

![molecular formula C15H17N3O3 B2498928 6-乙氧基-N-(2-甲氧基苄基)吡啶并[1,2,4]噻二嗪-3-甲酰胺 CAS No. 1396810-84-6](/img/structure/B2498928.png)

6-乙氧基-N-(2-甲氧基苄基)吡啶并[1,2,4]噻二嗪-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 6-ethoxy-N-(2-methoxybenzyl)pyridazine-3-carboxamide belongs to a broader class of pyridazine derivatives, known for their diverse biological activities and potential as pharmacological agents. While the request specifically excludes applications, it's noteworthy that the structural motifs present in this compound suggest it might exhibit significant interactions within biological systems.

Synthesis Analysis

The synthesis of related pyridazine derivatives often involves multistep reactions, starting with base pyridazine rings followed by functionalization at specific positions to introduce ethoxy, methoxybenzyl, and carboxamide groups. For instance, Lombardino (1968) details the synthesis of 6-methoxyimidazo[1,2-b]pyridazine and its analogs, providing a foundation that could be adapted for synthesizing the target compound by modifying the functional groups attached to the pyridazine core (Lombardino, 1968).

Molecular Structure Analysis

The molecular structure of pyridazine derivatives, including bonding patterns and functional group orientations, can be elucidated using techniques such as X-ray crystallography. Chakraborty et al. (2007) analyzed a piroxicam derivative, demonstrating the method's applicability in detailing molecular conformations and interactions, which would be relevant for assessing the structure of the compound (Chakraborty et al., 2007).

Chemical Reactions and Properties

The reactivity of pyridazine derivatives like 6-ethoxy-N-(2-methoxybenzyl)pyridazine-3-carboxamide is influenced by the presence of electron-donating and withdrawing groups. These compounds participate in reactions such as nucleophilic substitutions and cyclizations, as seen in the work by Lange et al. (1997), who explored cyclization reactions of pyridazine derivatives, highlighting the reactivity patterns that could be expected from the compound of interest (Lange et al., 1997).

Physical Properties Analysis

The physical properties of pyridazine derivatives, such as melting points, solubility, and crystalline structure, are significantly affected by their molecular structure. The analysis conducted by Li et al. (2013) on a tetrahydropyrido[2,1b][1,3]thiazine derivative provides an example of how structural features impact these properties, offering a parallel to understanding the physical characteristics of 6-ethoxy-N-(2-methoxybenzyl)pyridazine-3-carboxamide (Li et al., 2013).

Chemical Properties Analysis

The chemical properties, including acidity/basicity, reactivity towards other chemical species, and stability, can be inferred from studies on similar compounds. For example, the work of Bekircan et al. (2008) on triazole derivatives showcases how functional groups affect these properties, providing insights into the behavior of 6-ethoxy-N-(2-methoxybenzyl)pyridazine-3-carboxamide under various chemical conditions (Bekircan et al., 2008).

科学研究应用

合成和表征

尽管没有直接提到,但6-乙氧基-N-(2-甲氧基苄基)吡啶并咪唑-3-甲酰胺在结构上与已经合成和表征的各种吡啶并咪唑衍生物相关,这些衍生物可能在科学研究中具有潜在应用。例如,已经探索了吡唑和吡啶衍生物的新合成方法,旨在应用于药物化学,比如合成5-氨基-N-芳基-3-[(4-甲氧基苯基)氨基]-1H-吡唑-4-甲酰胺,用于体外对癌细胞的细胞毒活性(Hassan et al., 2014)。这些方法涉及的反应可能被改编用于合成6-乙氧基-N-(2-甲氧基苄基)吡啶并咪唑-3-甲酰胺,说明了该化合物在新疗法制剂开发中的相关性。

抗癌和抗菌应用

吡啶并咪唑衍生物在抗癌和抗菌应用中显示出潜力。例如,已经合成了噻吩[2,3-c]吡啶并咪唑并评估了其抗菌活性,揭示了吡啶并咪唑化合物在对抗细菌感染中的潜力(Al-Kamali et al., 2014)。此外,从吡啶并咪唑结构合成的化合物,包括具有乙氧基和甲氧基苄基基团的化合物,可能表现出类似的生物活性,表明6-乙氧基-N-(2-甲氧基苄基)吡啶并咪唑-3-甲酰胺在抗微生物研究中的重要性。

光解研究

吡啶并咪唑衍生物的光解研究,如四唑[1,5-b]吡啶并咪唑,已经探索了这些化合物在光照下的反应性,导致新结构的形成(Tsuchiya et al., 1973)。这些研究提供了关于吡啶并咪唑化合物的光化学行为的见解,这可能与光敏疗法制剂或材料的开发相关。

安全和危害

- Toxicity : Investigate its toxicity profile, especially if intended for therapeutic use.

- Stability : Assess stability under different conditions (e.g., light, temperature).

- Handling Precautions : Researchers should follow safety guidelines during synthesis and handling.

未来方向

- Biological Evaluation : Conduct in vitro and in vivo studies to assess its pharmacological activity.

- Structure-Activity Relationship (SAR) : Explore modifications to enhance potency or reduce toxicity.

- Formulation : Develop suitable dosage forms (tablets, injections) for clinical use.

属性

IUPAC Name |

6-ethoxy-N-[(2-methoxyphenyl)methyl]pyridazine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O3/c1-3-21-14-9-8-12(17-18-14)15(19)16-10-11-6-4-5-7-13(11)20-2/h4-9H,3,10H2,1-2H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDRLMAKTCSIXAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NN=C(C=C1)C(=O)NCC2=CC=CC=C2OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-ethoxy-N-(2-methoxybenzyl)pyridazine-3-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

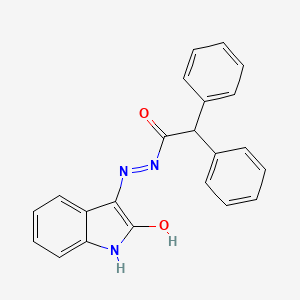

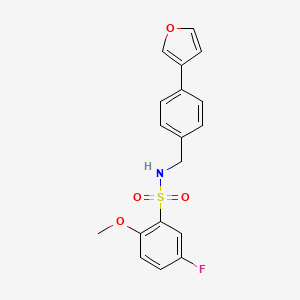

![N-benzyl-2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2498847.png)

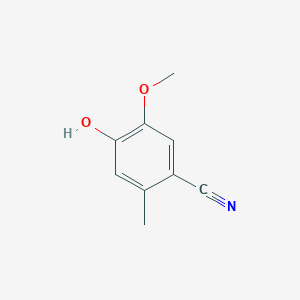

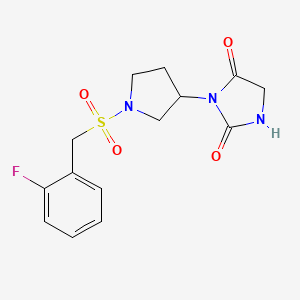

![N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2498850.png)

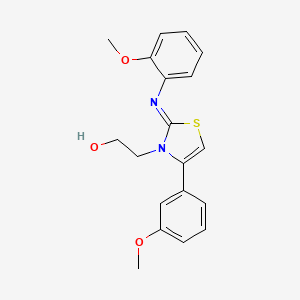

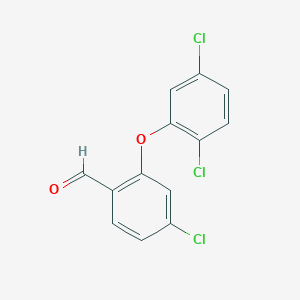

![2-[2-oxo-2-(piperidin-1-yl)ethyl]-2H,3H,5H,7H,8H-thiopyrano[4,3-c]pyridazin-3-one](/img/structure/B2498854.png)

![N,N-Dimethyl-4-[[(4-methylthiophene-2-carbonyl)amino]methyl]piperidine-1-carboxamide](/img/structure/B2498861.png)

![2-[furan-2-ylmethyl-[(E)-2-phenylethenyl]sulfonylamino]-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B2498868.png)